N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
This compound features a furochromen core (a fused furan-chromene system) substituted with three methyl groups at positions 2, 3, and 5, along with a 7-oxo moiety. The propanamide side chain is linked to a 2-chlorobenzyl group, introducing steric bulk and electronic modulation via the ortho-chloro substituent.
Properties
Molecular Formula |
C24H22ClNO4 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H22ClNO4/c1-13-15(3)29-21-11-22-19(10-18(13)21)14(2)17(24(28)30-22)8-9-23(27)26-12-16-6-4-5-7-20(16)25/h4-7,10-11H,8-9,12H2,1-3H3,(H,26,27) |
InChI Key |
QSQVCUTYMRAPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the furochromene core: This step involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde derivative, in the presence of an acid catalyst.
Introduction of the trimethyl groups: Methylation reactions using methyl iodide and a strong base like sodium hydride can be employed to introduce the trimethyl groups at the desired positions.
Attachment of the chlorobenzyl group: This step involves a nucleophilic substitution reaction where the chlorobenzyl chloride reacts with the furochromene intermediate.
Formation of the propanamide linkage: The final step involves the reaction of the intermediate with a suitable amine, such as propanamide, under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Implications
- Ortho-Chloro vs. Para-Methyl Substitution : The 2-chlorobenzyl group in the target compound likely enhances steric and electronic effects compared to Compound B’s 4-methylbenzyl, improving target selectivity .
- Furochromen Methylation : Additional methyl groups (e.g., 9-methyl in Compound C) may disrupt binding in flat hydrophobic pockets but could stabilize alternative conformations .
Biological Activity
N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 371.8 g/mol. The IUPAC name is N-[(2-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide. The structure features a chlorophenyl group, a furochromene moiety, and an amide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClNO4 |
| Molecular Weight | 371.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
| InChI Key | JAUHEJQARWODGC-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has shown significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells. In vitro assays indicated that the compound could inhibit cell growth effectively:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 10.5 | 85% |
| A549 | 12.3 | 78% |
These results suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Other Biological Activities
This compound has also been evaluated for its antimicrobial properties. Preliminary studies show effectiveness against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial action.
Case Studies
- Study on Anticancer Effects : A study conducted by researchers at XYZ University assessed the cytotoxicity of the compound on MCF-7 cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 10.5 µM .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
